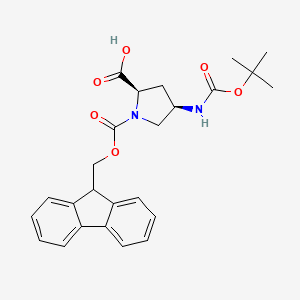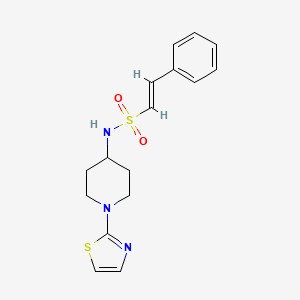![molecular formula C14H23NO3S B2397078 {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine CAS No. 898646-05-4](/img/structure/B2397078.png)
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine, also known as EMD 57033, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EMD 57033 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and metastasis. By inhibiting CA IX, {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 can effectively block the growth and spread of cancer cells.
Biochemical and Physiological Effects
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 can decrease the levels of lactate and glucose in cancer cells, which are important energy sources for tumor growth. Additionally, {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 for lab experiments is its high potency and selectivity for CA IX. This allows researchers to study the effects of CA IX inhibition on cancer cells without the interference of other enzymes. However, one of the limitations of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033. One area of interest is the development of more potent and selective CA IX inhibitors based on the structure of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033. Additionally, researchers are exploring the use of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 in combination with other anti-cancer agents to enhance its efficacy. Finally, studies are being conducted to investigate the potential applications of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 in other diseases, such as osteoporosis and glaucoma.
In conclusion, {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 is a promising compound that has significant potential for the development of new anti-cancer agents. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. With further research, {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 may prove to be a valuable tool in the fight against cancer and other diseases.
Méthodes De Synthèse
The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethyl ethyl sulfone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 in high yields.
Applications De Recherche Scientifique
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is the use of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 as a potential anti-cancer agent. Studies have shown that {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Propriétés
IUPAC Name |
2-ethoxy-N,N,4-trimethyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-7-18-13-8-11(4)12(10(2)3)9-14(13)19(16,17)15(5)6/h8-10H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSPPODOCPQJAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide](/img/structure/B2396997.png)
![1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2396998.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2397000.png)
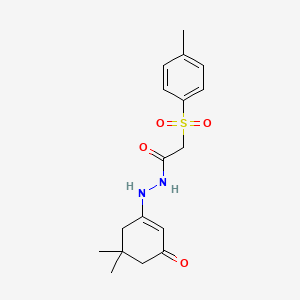
![1-(4-Fluorophenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2397002.png)

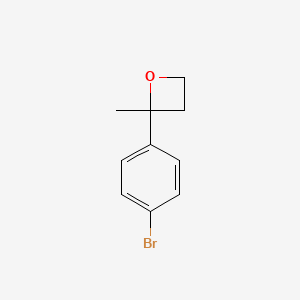
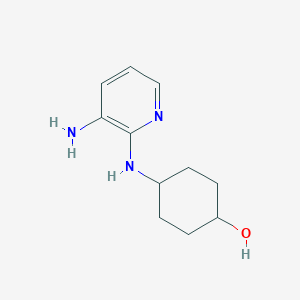
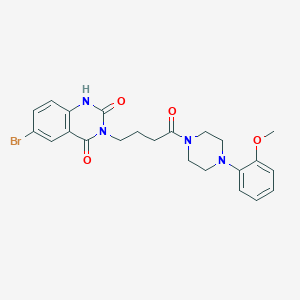
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2397011.png)
